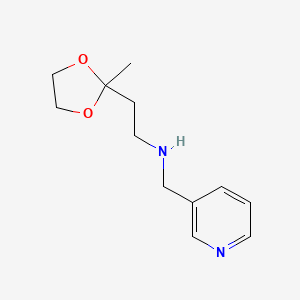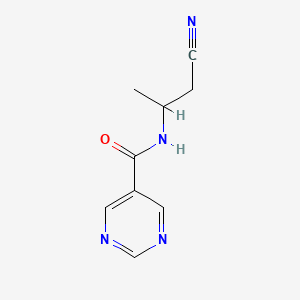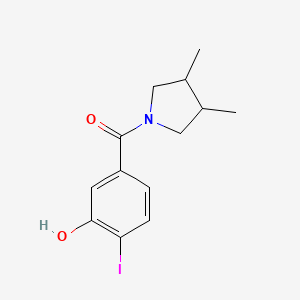
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide, also known as MIHOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIHOB belongs to the class of benzamides and is a derivative of the drug N-(3-methyloxolan-3-yl)benzamide. In
Mechanism of Action
The exact mechanism of action of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a class of inflammatory mediators. It has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in the production of inflammatory mediators. In addition, 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has also been found to exhibit low toxicity in animal models. However, there are also some limitations to using 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide in lab experiments. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide. One area of focus is to investigate the potential use of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide in vivo. Another area of research is to investigate the potential use of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide and to identify potential molecular targets for its therapeutic effects.
Synthesis Methods
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzoic acid, which is obtained by reacting 3-hydroxy-4-iodobenzoic acid with 3-methyloxolane-3-carboxylic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with N-methyl-1,3-propanediamine to give 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide.
Scientific Research Applications
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
properties
IUPAC Name |
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-12(4-5-17-7-12)14-11(16)8-2-3-9(13)10(15)6-8/h2-3,6,15H,4-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWFLBRTQSVLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)



![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)



![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)